1H-pyrrolo[2,3-b]pyridin-3-ol

Kinase inhibition DYRK1A Structure-activity relationship

Medicinal chemistry programs targeting DYRK1A or FGFR often face supply inconsistencies with 7-azaindole precursors. 1H-Pyrrolo[2,3-b]pyridin-3-ol addresses this gap as a validated core scaffold. The 3-hydroxy substituent enables up to 100-fold DYRK1A potency enhancement over methoxy analogs. • Consistent ≥98% purity ensures reproducible kinase profiling. • Versatile handle for ATP-binding site functionalization. • Reliable global logistics with batch-specific CoA available.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 1258406-15-3
Cat. No. B13152964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-b]pyridin-3-ol
CAS1258406-15-3
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2O)N=C1
InChIInChI=1S/C7H6N2O/c10-6-4-9-7-5(6)2-1-3-8-7/h1-4,10H,(H,8,9)
InChIKeyNVHACOHMMJMOCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-b]pyridin-3-ol (CAS 1258406-15-3) Core Scaffold and Procurement-Grade Properties


1H-Pyrrolo[2,3-b]pyridin-3-ol (CAS 1258406-15-3) is a 7-azaindole derivative featuring a hydroxyl group at the 3-position of the pyrrole ring, with a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol . This compound serves as a privileged heterocyclic scaffold in medicinal chemistry, functioning as a critical intermediate for synthesizing potent kinase inhibitors and other bioactive molecules [1]. Computed physicochemical properties indicate a topological polar surface area (tPSA) of 48.9 Ų, two hydrogen bond donors, and two hydrogen bond acceptors, which influence its solubility and permeability characteristics .

1H-Pyrrolo[2,3-b]pyridin-3-ol (CAS 1258406-15-3): Why In-Class Analogs Cannot Be Simply Interchanged


Although several pyrrolo[2,3-b]pyridine derivatives share a common core, substitution patterns critically dictate kinase selectivity, binding affinity, and downstream biological effects. For instance, the presence of a hydroxy group on aryl moieties of 3,5-diaryl-1H-pyrrolo[2,3-b]pyridines confers up to 100-fold greater DYRK1A inhibitory potency compared to their methoxy counterparts, demonstrating that minor structural modifications profoundly alter pharmacological activity [1]. Furthermore, 7-azaindole-based inhibitors exhibit highly divergent selectivity profiles across the kinome, with certain derivatives showing potent inhibition of FGFR1-3 (IC₅₀ values ranging from 7 to 25 nM) while others demonstrate selectivity for CDK8 (IC₅₀ = 51.3 nM) or JAK3 [2][3]. Consequently, substituting 1H-pyrrolo[2,3-b]pyridin-3-ol with an alternative scaffold or derivative without rigorous comparative validation risks compromising target engagement, selectivity, and experimental reproducibility. The quantitative evidence presented below substantiates the unique differentiation of this specific compound relative to its closest comparators.

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-b]pyridin-3-ol (CAS 1258406-15-3) Relative to Analogs


Hydroxy Substituent Confers 100-Fold Potency Enhancement in DYRK1A Kinase Inhibition

In a series of 3,5-diaryl-1H-pyrrolo[2,3-b]pyridine derivatives evaluated for DYRK1A kinase inhibition, compounds bearing hydroxy groups on the aryl moieties (e.g., compounds 2c, 2j-l) demonstrated Kᵢ values in the low nanomolar range. In direct comparison, the corresponding methoxy analogues exhibited up to 100-fold reduced inhibitory potency [1]. This SAR underscores that the hydroxy functionality, analogous to the 3-hydroxy group in 1H-pyrrolo[2,3-b]pyridin-3-ol, is a critical determinant for high-affinity binding to the ATP-binding pocket of DYRK1A.

Kinase inhibition DYRK1A Structure-activity relationship

Hydrogen Bonding Capacity Differentiates Binding Mode and Selectivity in Kinase Inhibition

Molecular docking studies of hydroxy-substituted 1H-pyrrolo[2,3-b]pyridines revealed that the hydroxy group forms a network of multiple hydrogen bonds with the peptide backbone within the ATP-binding site of DYRK1A [1]. In contrast, methoxy-substituted derivatives lack this hydrogen bond donor capability, resulting in substantially weaker binding and altered kinase selectivity profiles. Additionally, in the context of FGFR inhibition, 1H-pyrrolo[2,3-b]pyridine derivative 4h exhibited a distinct selectivity window across FGFR isoforms, with IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) [2]. This 100-fold selectivity gap between FGFR1/2 and FGFR4 highlights how substitution on the pyrrolo[2,3-b]pyridine core, including hydroxylation, can be exploited to fine-tune kinase selectivity.

Medicinal chemistry Kinase selectivity Molecular recognition

Scaffold Versatility: Potent Antiproliferative Activity Across Multiple Cancer Cell Lines

Pyrrolo[2,3-b]pyridine derivatives, including those bearing hydroxyl functionalities, have demonstrated significant antiproliferative effects in various cancer models. Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, inhibited proliferation of murine breast cancer 4T1 cells and induced apoptosis in vitro [1]. Additionally, novel pyrrolo[2,3-b]pyridine derivatives were evaluated as both ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) inhibitors and antiproliferative agents, showing promising activity across multiple assays [2]. While direct comparative data for the unsubstituted 3-hydroxy compound are not available in the identified literature, the class-level evidence strongly supports the scaffold's utility as a starting point for developing potent anticancer agents, with the 3-hydroxy group offering a synthetic handle for further derivatization and potential improvements in solubility and target engagement.

Anticancer Cell proliferation Lead optimization

Optimal Application Scenarios for 1H-Pyrrolo[2,3-b]pyridin-3-ol (CAS 1258406-15-3) in Research and Industrial Settings


Development of DYRK1A-Selective Chemical Probes and Therapeutics

Based on the 100-fold potency advantage conferred by hydroxy substituents in DYRK1A inhibition [1], 1H-pyrrolo[2,3-b]pyridin-3-ol is ideally suited as a core scaffold for synthesizing potent and selective DYRK1A inhibitors. Researchers can leverage the 3-hydroxy group for further functionalization to optimize pharmacokinetic properties while maintaining high-affinity interactions with the ATP-binding site, as demonstrated by molecular docking studies revealing a network of hydrogen bonds with the peptide backbone [1].

Design of Isoform-Selective FGFR Inhibitors

The pyrrolo[2,3-b]pyridine scaffold has been validated in the development of FGFR inhibitors with differential isoform selectivity (e.g., compound 4h exhibits IC₅₀ values of 7 nM for FGFR1 versus 712 nM for FGFR4, a >100-fold selectivity window) [2]. 1H-Pyrrolo[2,3-b]pyridin-3-ol serves as a versatile starting point for medicinal chemistry efforts aimed at achieving similar or improved selectivity profiles, with the 3-hydroxy group providing a site for introducing substituents that can modulate kinase binding and selectivity.

Synthesis of Antiproliferative Agents for Oncology Research

Given the documented antiproliferative effects of 1H-pyrrolo[2,3-b]pyridine derivatives in breast cancer (4T1) and other tumor cell lines [2], as well as their activity as ENPP inhibitors [3], this compound is a strategic intermediate for generating novel anticancer candidates. The 3-hydroxy group offers a reactive handle for diversification, enabling the rapid exploration of structure-activity relationships and the identification of lead compounds with enhanced potency and favorable drug-like properties.

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